Cas no 1776-12-1 (1-(2-Methoxyphenyl)prop-2-yn-1-ol)
1-(2-Methoxyphenyl)prop-2-yn-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Methoxyphenyl)prop-2-yn-1-ol
- 1-(2-METHOXY-PHENYL)-PROP-2-YN-1-OL
- Benzenemethanol, a-ethynyl-2-methoxy-
- 1-(2-Methoxyphenyl)-2-propyn-1-ol
- 3-hydroxy-3-(2-methoxyphenyl)-1-propyne
- DTXSID10449143
- MFCD09032691
- CS-0448736
- SY045241
- AC4743
- SCHEMBL6970502
- N-(3,4-DIMETHOXYBENZYL)-N-ETHYLAMINEHYDROCHLORIDE
- UFLVEYLWUZQMQS-UHFFFAOYSA-N
- BAA77612
- 1776-12-1
- AKOS006240009
- HS-3659
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- MDL: MFCD09032691
- Inchi: 1S/C10H10O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h1,4-7,9,11H,2H3
- InChI Key: UFLVEYLWUZQMQS-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC=CC=1C(C#C)O
Computed Properties
- Exact Mass: 162.0681
- Monoisotopic Mass: 162.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.46
- LogP: 1.36180
1-(2-Methoxyphenyl)prop-2-yn-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019108895-1g |
1-(2-Methoxyphenyl)prop-2-yn-1-ol |
1776-12-1 | 95% | 1g |
392.98 USD | 2021-06-17 | |
| eNovation Chemicals LLC | D914902-5g |
1-(2-Methoxyphenyl)-2-propyn-1-ol |
1776-12-1 | 95% | 5g |
$650 | 2024-07-20 | |
| Chemenu | CM116283-5g |
1-(2-Methoxyphenyl)-2-propyn-1-ol |
1776-12-1 | 95% | 5g |
$649 | 2023-02-18 | |
| Ambeed | A519956-1g |
1-(2-Methoxyphenyl)prop-2-yn-1-ol |
1776-12-1 | 95+% | 1g |
$397.0 | 2024-08-03 | |
| Crysdot LLC | CD12131845-1g |
1-(2-Methoxyphenyl)prop-2-yn-1-ol |
1776-12-1 | 95+% | 1g |
$491 | 2024-07-24 | |
| eNovation Chemicals LLC | D914902-5g |
1-(2-Methoxyphenyl)-2-propyn-1-ol |
1776-12-1 | 95% | 5g |
$650 | 2025-02-21 | |
| eNovation Chemicals LLC | D914902-5g |
1-(2-Methoxyphenyl)-2-propyn-1-ol |
1776-12-1 | 95% | 5g |
$650 | 2025-02-21 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY045241-5g |
1-(2-Methoxyphenyl)-2-propyn-1-ol |
1776-12-1 | ≥95% | 5g |
¥5212.90 | 2025-04-17 |
1-(2-Methoxyphenyl)prop-2-yn-1-ol Suppliers
1-(2-Methoxyphenyl)prop-2-yn-1-ol Related Literature
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Gagik G. Melikyan,Louis Carlson,Nare Sahakyan,Arthur Floruti,McKinzie Garrison Dalton Trans. 2013 42 14801
Additional information on 1-(2-Methoxyphenyl)prop-2-yn-1-ol
Introduction to 1-(2-Methoxyphenyl)prop-2-yn-1-ol (CAS No. 1776-12-1)
1-(2-Methoxyphenyl)prop-2-yn-1-ol is a versatile organic compound with the CAS registry number 1776-12-1. This compound, also referred to as allyl phenyl ether or allyl phenoxy alcohol, has garnered significant attention in recent years due to its unique chemical properties and diverse applications across various industries. Its structure, comprising a phenolic group attached to a propargyl alcohol moiety, makes it a valuable intermediate in organic synthesis.
The synthesis of 1-(2-Methoxyphenyl)prop-2-yn-1-ol typically involves the reaction of glycidyl methacrylate with phenolic compounds, followed by hydrolysis to yield the desired product. This compound is notable for its ability to undergo various transformations, such as oxidation, reduction, and alkylation, making it a key building block in the development of advanced materials and pharmaceuticals.
Recent studies have highlighted the potential of 1-(2-Methoxyphenyl)prop-2-yn-1 ol in the field of drug delivery systems. Researchers have explored its use as a precursor for synthesizing biocompatible polymers, which can be employed in controlled-release drug formulations. The compound's ability to form stable covalent bonds with other biomolecules has further expanded its utility in bioconjugation technologies.
In addition to its pharmaceutical applications, CAS No. 1776 12 1 has found significant use in the development of advanced materials. For instance, it serves as a precursor for synthesizing high-performance polymers with tailored mechanical and thermal properties. These polymers are being investigated for their potential use in aerospace, automotive, and electronic industries.
The chemical stability of allyl phenoxy alcohol under various reaction conditions has also made it an attractive candidate for use in green chemistry processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, aligning with global sustainability goals.
Moreover, the compound's role in click chemistry has been increasingly recognized. Its ability to participate in copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions has facilitated the rapid construction of complex molecular architectures. This property has been leveraged in the synthesis of novel drug candidates and materials with intricate structures.
Despite its numerous applications, the production and handling of CAS No. 1776 12 1 require adherence to standard safety protocols. Proper storage conditions and controlled exposure levels are essential to ensure both worker safety and product quality.
In conclusion, CAS No. 1776 12 1, or allyl phenoxy alcohol, stands out as a multifaceted compound with promising prospects across various scientific domains. Ongoing research continues to uncover new avenues for its application, underscoring its importance as a key player in modern organic chemistry.
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